Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate)
Overview
Description
Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate): is a complex organic compound with a molecular formula of C16H28N6O10P2 . It is a lithium salt derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the adenosine derivative and subsequent modifications. The key steps include:
Preparation of Adenosine Derivative: : The adenosine molecule is first modified to introduce the desired functional groups.
Introduction of Aminohexyl Group: : The 6-aminohexyl group is introduced through a nucleophilic substitution reaction.
Phosphorylation: : The compound undergoes phosphorylation to introduce the phosphate groups.
Lithium Salt Formation: : Finally, the lithium salt is formed by reacting the phosphorylated compound with lithium hydroxide or lithium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like ammonia (NH3) and amines are used for substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the compound.
Reduction Products: : Reduced forms of the compound with modified functional groups.
Substitution Products: : Derivatives with different substituents on the adenosine backbone.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : It serves as a tool in studying nucleoside metabolism and nucleotide synthesis pathways.
Medicine: : It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: : It is used in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound interacts with enzymes and receptors involved in nucleoside metabolism.
Pathways: : It modulates pathways related to nucleotide synthesis and degradation, affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and functional groups. Similar compounds include:
Adenosine Derivatives: : Other adenosine derivatives with different substituents and functional groups.
Phosphate Esters: : Compounds with similar phosphate groups but different nucleoside backbones.
Lithium Salts: : Other lithium salts of nucleosides and nucleotides.
These compounds differ in their biological activity, stability, and applications, highlighting the uniqueness of Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate) .
Properties
IUPAC Name |
lithium;[(2R,3R,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O10P2.Li/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(32-34(27,28)29)12(23)10(31-16)7-30-33(24,25)26;/h8-10,12-13,16,23H,1-7,17H2,(H,18,19,20)(H2,24,25,26)(H2,27,28,29);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXLSAPAPOGFA-KHXPSBENSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)OP(=O)(O)O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27LiN6O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635545 | |
Record name | Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55914-62-0 | |
Record name | Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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